Iopydone synthesis pathways and mechanisms
Iopydone synthesis pathways and mechanisms
An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of Iopydone
Foreword: A Modern Perspective on Iopydone Synthesis
Iopydone, systematically named 3,5-diiodo-4(1H)-pyridinone, is a key heterocyclic compound, primarily recognized for its application as a diagnostic aid and radiopaque medium.[1][2] Its structure, featuring a pyridone core heavily substituted with iodine atoms, imparts the high electron density necessary for X-ray contrast. While the initial synthesis was reported in the early 20th century, modern synthetic chemistry offers more efficient, scalable, and cost-effective pathways.[2] This guide moves beyond a simple recitation of historical methods to provide a deep, mechanistic understanding of Iopydone synthesis, focusing on the causality behind procedural choices and offering field-proven insights for researchers and drug development professionals. We will dissect the core chemical transformations, explore the rationale for reagent selection, and present detailed, self-validating protocols for its successful laboratory preparation.
Physicochemical Profile and Strategic Implications for Synthesis
A thorough understanding of Iopydone's properties is paramount for designing a robust synthesis and purification strategy. Key characteristics are summarized in the table below.
| Property | Value | Implication for Synthesis & Purification |
| Systematic Name | 3,5-diiodo-4(1H)-pyridinone | The name indicates a 4-pyridone core with iodine at the C3 and C5 positions. |
| CAS Registry No. | 5579-93-1 | For unambiguous identification and literature searching.[3][4] |
| Molecular Formula | C₅H₃I₂NO | Confirms the elemental composition.[1][3] |
| Molecular Weight | 346.89 g/mol | Essential for stoichiometric calculations.[1][3] |
| Appearance | Off-white crystalline needles | Visual confirmation of the solid product.[1] |
| Melting Point | 321°C (with decomposition) | High melting point suggests strong intermolecular forces and thermal stability up to a point.[1][2][5] |
| Solubility | Practically insoluble in water, ethanol, ether; Soluble in caustic alkalies (e.g., NaOH) and DMSO.[1][2][5] | This is a critical property. Insolubility in common organic solvents allows for purification by precipitation. Solubility in alkali is due to the deprotonation of the acidic N-H proton of the pyridone ring, forming a soluble salt. This can be exploited for an acid-base extraction/purification workflow. |
The most strategically important property is its pH-dependent solubility. Iopydone's ability to dissolve in basic solutions by forming a sodium salt and then precipitate upon neutralization is the cornerstone of its purification. This allows for efficient separation from non-acidic impurities and unreacted starting materials.
Retrosynthetic Analysis and Core Pathway Identification
The structure of Iopydone is relatively simple, lending itself to a straightforward retrosynthetic analysis. The primary disconnection points are the two carbon-iodine bonds.
Caption: Mechanism of Electrophilic Iodination.
The introduction of the first iodine atom does not significantly deactivate the ring, allowing for a second iodination to occur readily at the equivalent C5 position, leading to the desired 3,5-diiodo product.
Method Comparison: Choosing the Right Iodinating System
Several methods for iodination exist, each with distinct advantages and disadvantages.
| Method | Iodinating System | Advantages | Disadvantages |
| Method A | N-Iodosuccinimide (NIS) | Commercially available, relatively mild conditions. | Expensive, can lead to lower yields in this specific synthesis. [6] |
| Method B | In-situ Generated Iodine (NaI / NaClO₂ / NaOCl) | Highly efficient , uses inexpensive and readily available reagents, good selectivity, scalable. [6] | Requires careful control of the addition of oxidizing agents. |
| Method C | Radical C-H Iodination | Novel methodology, can be applied to a range of heterocycles. [7][8] | May require specific initiators and conditions not optimized for this substrate; potentially less selective. |
For industrial and large-scale laboratory synthesis, Method B is demonstrably superior due to its cost-effectiveness and high yield. [6]It leverages the slow, controlled oxidation of sodium iodide to generate electrophilic iodine in situ, minimizing side reactions and maximizing conversion.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from starting material to purified product.
Protocol 1: Synthesis of Iopydone via In-situ Iodine Generation (Recommended)
This protocol is adapted from patent literature and represents a robust and efficient method. [6] Materials:
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4-Hydroxypyridine (1.0 eq)
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Sodium Iodide (NaI) (2.2 eq)
-
Sodium Chlorite (NaClO₂)
-
Sodium Hypochlorite (NaOCl, commercial bleach solution)
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Methanol (Solvent)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypyridine (1.0 eq) and sodium iodide (2.2 eq) in methanol. Stir until all solids are dissolved.
-
In-situ Iodination: Prepare an aqueous solution of sodium chlorite and sodium hypochlorite. Slowly add this oxidizing mixture dropwise to the reaction flask over 1-2 hours. Maintain the reaction temperature between 20-25°C using a water bath.
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Causality: Slow addition is critical. It ensures that the concentration of molecular iodine (I₂) remains low, as it is consumed in the electrophilic substitution as soon as it is formed. This prevents iodine sublimation and unwanted side reactions.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup and Precipitation: Once the reaction is complete, cool the mixture in an ice bath. A precipitate of crude Iopydone will form.
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Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the dark color of the solution will disappear).
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Purification via Acid-Base Extraction: a. Filter the crude solid product. b. Suspend the crude solid in water and add 10% aqueous NaOH solution until the solid completely dissolves, forming the sodium salt of Iopydone. c. Filter the basic solution to remove any insoluble impurities. d. Slowly add concentrated HCl to the clear filtrate with vigorous stirring. Iopydone will precipitate as a clean, off-white solid as the solution becomes acidic (pH ~2-3).
-
Causality: This step is a highly effective purification technique. It separates the acidic Iopydone from any non-acidic byproducts or starting materials that were carried through the initial precipitation.
-
-
Final Isolation: Filter the purified Iopydone, wash thoroughly with deionized water to remove residual salts, and then with a small amount of cold ethanol.
-
Drying: Dry the final product under vacuum at 60-80°C to a constant weight.
Expected Yield: >90% Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and melting point analysis.
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¹H NMR (DMSO-d₆): δ 8.15 (s, 2H, H-2/H-6). [1]* ¹³C NMR (DMSO-d₆): δ 158.9 (C-4, carbonyl), 140.2 (C-3/C-5, iodinated carbons), 110.4 (C-2/C-6). [1]
Workflow Diagram: Synthesis and Purification
Caption: Experimental workflow for Iopydone synthesis.
Safety and Handling
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Iodinating Agents: Handle with care. Avoid inhalation of vapors and contact with skin.
-
Oxidizing Agents: Sodium chlorite and hypochlorite are strong oxidizers. Keep away from combustible materials.
-
Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling concentrated HCl and NaOH.
-
Solvents: Methanol is flammable and toxic. Perform the reaction in a well-ventilated fume hood.
Conclusion and Future Directions
The synthesis of Iopydone is a classic yet highly relevant example of heterocyclic chemistry. While multiple pathways exist, the in-situ generation of iodine from inexpensive salts provides the most practical, scalable, and economically viable route for producing this important diagnostic agent. [6]The principles of electrophilic activation and purification via acid-base chemistry are fundamental and serve as a valuable model for the synthesis of other functionalized pyridone derivatives. Future research may focus on developing continuous flow synthesis methods for even greater efficiency and safety, or exploring alternative, greener oxidizing systems to further improve the environmental profile of the synthesis. [9]
References
-
D. K. T. Yadav, B. M. Bhanage. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [7][8][9]2. Vulcanchem. (n.d.). Iopydone - 5579-93-1. Retrieved from Vulcanchem. [1]3. National Center for Biotechnology Information. (n.d.). Iopydone. PubChem Compound Database. Retrieved from [Link]. [3]4. University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from University of Bristol, School of Chemistry. [10]5. P. M. S. de Souza, et al. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. [11]6. Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives. Retrieved from Benchchem. [12]7. DrugFuture. (n.d.). Iopydone. Retrieved from [Link]. [2]8. Benchchem. (n.d.). Application Notes and Protocols for the Iodination of 2,6-diethyl-4(1H)-pyridone. Retrieved from Benchchem. [13]9. CAS. (n.d.). Iopydone. CAS Common Chemistry. Retrieved from [Link]. [4]10. Smolecule. (n.d.). Buy Iopydone | 5579-93-1 | >98%. Retrieved from Smolecule. [5]11. J. Hartwig, A. Kirschning. (2016). Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone. Chemistry. [14]12. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine. (n.d.). Google Patents. [6]13. Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link].
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